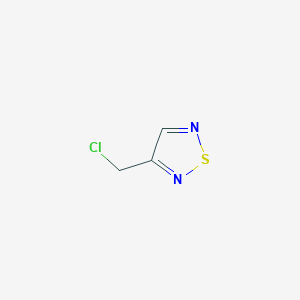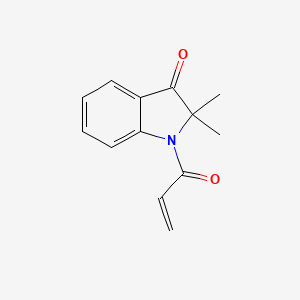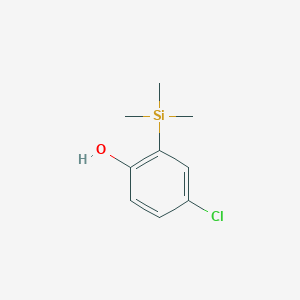![molecular formula C22H14ClN5OS B2612883 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891122-29-5](/img/structure/B2612883.png)
2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a synthetic organic compound that belongs to the benzamide family. It contains multiple aromatic rings, chlorine and sulfur heteroatoms, and nitrogen-rich heterocycles. Its intricate structure contributes to its wide range of biological and chemical properties.
作用机制
Triazoles
are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Thiophenes
are a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
生化分析
Biochemical Properties
The biochemical properties of 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide are largely determined by its ability to interact with various enzymes and receptors in the biological system . The compound’s triazole ring can bind to different target receptors, making it a precise pharmacophore with a bioactive profile
Cellular Effects
Given its wide range of pharmacological activities, it is likely that this compound influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions between hydrazines and suitable ketones or aldehydes, followed by functionalization with thiophene rings
Industrial Production Methods: : Industrial-scale production leverages efficient catalysts and optimized reaction conditions to maximize yield. Multistep synthesis using solid-phase synthesis or flow chemistry techniques can be employed to ensure consistency and scalability. Advanced purification techniques, such as crystallization or chromatography, are used to obtain the final product in high purity.
化学反应分析
Types of Reactions: : This compound undergoes various reactions, including:
Oxidation: Can be oxidized by strong oxidizing agents.
Reduction: Reduction of the nitro groups to amines.
Substitution: Electrophilic aromatic substitution, especially at the chlorine-bearing benzene ring.
Cross-coupling: Formation of C-C or C-N bonds via Suzuki or Buchwald-Hartwig reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Metal catalysts like palladium on carbon with hydrogen gas.
Substitution: : Halogenation using reagents such as N-bromosuccinimide.
Cross-coupling: : Catalysts like palladium(0) with suitable ligands.
Major Products Formed
Hydroxylated derivatives from oxidation.
Amines from reduction.
Halogenated products from substitution.
科学研究应用
2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is extensively studied for its applications in:
Chemistry: : Utilized as a precursor for synthesizing more complex organic compounds.
Biology: : Acts as a molecular probe to study biological pathways due to its affinity for specific proteins and enzymes.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in anticancer and antimicrobial research.
Industry: : Explored for use in the synthesis of specialty chemicals and materials due to its unique chemical properties.
相似化合物的比较
Compared to other benzamides, 2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is unique due to the presence of the triazolo[4,3-b]pyridazine core and thiophene ring, which confer enhanced stability and specificity in its interactions. Similar compounds include:
N-(3-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide: : Lacks the chlorine atom but retains other structural features.
3-(2-Chlorophenyl)-N-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzamide: : Differs in the position of the chlorine atom on the benzene ring.
N-(3-(5-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-chlorobenzamide: : Features a variation in the substitution pattern on the triazolo[4,3-b]pyridazine core.
属性
IUPAC Name |
2-chloro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5OS/c23-17-8-2-1-7-16(17)22(29)24-15-6-3-5-14(13-15)18-10-11-20-25-26-21(28(20)27-18)19-9-4-12-30-19/h1-13H,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMADBUKDZLQFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2612800.png)
![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2612801.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)


![methyl 3-[(3,4-dimethylphenyl)({[(2,6-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2612811.png)

![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2612813.png)


![2-(2-methylpropyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2612817.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride](/img/structure/B2612819.png)

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2612821.png)
